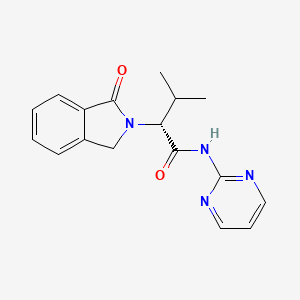
(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide, also known as MI-2, is a small molecule inhibitor that has been developed for the treatment of cancer. MI-2 is a potent and selective inhibitor of the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and apoptosis.
作用機序
(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide inhibits the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and apoptosis. MDM2 is a negative regulator of p53, which is a tumor suppressor protein. In normal cells, p53 is activated in response to DNA damage or other cellular stresses, leading to cell cycle arrest or apoptosis. However, in cancer cells, the MDM2-p53 interaction is often disrupted, leading to the inactivation of p53 and the promotion of cell growth and survival. By inhibiting the MDM2-p53 interaction, this compound restores the function of p53, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. Furthermore, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound is also highly selective for the MDM2-p53 interaction, making it a useful tool for studying this pathway. However, this compound has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain assays. Furthermore, this compound has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the development of (2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide. One direction is to improve the pharmacokinetic properties of this compound, such as its solubility and half-life. This could be achieved through the development of prodrugs or analogs of this compound. Another direction is to study the combination of this compound with other cancer therapies, such as immunotherapy or targeted therapy. Finally, the use of this compound in other diseases, such as neurodegenerative diseases, could also be explored.
合成法
The synthesis of (2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide involves a series of chemical reactions that result in the formation of the final product. The synthesis method of this compound has been described in detail in a research paper published by the University of Michigan. The method involves the reaction of 3-aminopyrimidine-2,4-dione with 3-bromo-1H-isoindole-1,3(2H)-dione in the presence of a palladium catalyst. The resulting product is then reacted with (R)-3-methyl-2-butanamine to yield this compound.
科学的研究の応用
(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells. Furthermore, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
(2R)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-pyrimidin-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-11(2)14(15(22)20-17-18-8-5-9-19-17)21-10-12-6-3-4-7-13(12)16(21)23/h3-9,11,14H,10H2,1-2H3,(H,18,19,20,22)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFONAJODRHPJQ-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=NC=CC=N1)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)NC1=NC=CC=N1)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,7aS)-N-(2-imidazol-1-ylethyl)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352507.png)
![1-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[(1R,2S)-2-imidazol-1-ylcyclopentyl]urea](/img/structure/B7352508.png)
![(3aR,7aS)-6-methyl-N-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352526.png)
![(3aS,7aR)-N-[(2-methoxypyridin-4-yl)methyl]-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352532.png)
![(3aS,7aR)-6-methyl-N-[[3-(propanoylamino)phenyl]methyl]-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352538.png)
![(3aS,6aS)-3,3-dimethyl-N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxamide](/img/structure/B7352556.png)
![(3aS,7aR)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352565.png)
![1-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-3-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]urea](/img/structure/B7352568.png)
![(3aS,7aR)-6-methyl-N-[[3-(methylcarbamoyl)phenyl]methyl]-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352577.png)
![1-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]-3-(oxan-4-yl)urea](/img/structure/B7352599.png)
![(3aS,6aS)-N-(1-benzofuran-2-ylmethyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide](/img/structure/B7352602.png)
![(3aS,7aR)-N-[2-(2,5-dimethoxyphenyl)ethyl]-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B7352607.png)
![(3aR,6aS)-N-(1-tert-butylpiperidin-4-yl)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-c]pyrrole-5-carboxamide](/img/structure/B7352612.png)
![1-[(2-methylfuran-3-yl)methyl]-3-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]urea](/img/structure/B7352620.png)